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Compound of Interest

Compound Name: 2-methyl Benzamideoxime

Cat. No.: B154247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 2-methylbenzamide oxime. Due to the limited availability of specific

experimental data for 2-methylbenzamide oxime in publicly accessible databases, this

document presents data for the closely related compound, 2-methylbenzamide, for

comparative analysis. It also details the general spectroscopic features of the oxime functional

group and outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
While specific quantitative data for 2-methylbenzamide oxime is not available, the following

tables summarize the experimental data found for the related compound, 2-methylbenzamide,

and the expected IR absorption bands for the oxime functional group.

Table 1: Spectroscopic Data for 2-Methylbenzamide

Spectroscopic Technique Data Type Observed Values

Mass Spectrometry (GC-MS) m/z of Top Peak 91

m/z of 2nd Highest Peak 119

m/z of 3rd Highest Peak 135
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Note: Data obtained from the NIST Mass Spectrometry Data Center for 2-methylbenzamide.[1]

Table 2: Expected Infrared (IR) Absorption Bands for Oxime Functional Group

Functional Group Vibration Type
Expected Wavenumber
(cm⁻¹)

O-H (oxime) Stretching 3418

C=N (oxime) Stretching 1643

Note: These are characteristic absorption bands for the oxime group and may vary slightly in

the context of the full molecule.[2]

Predicted Spectroscopic Characteristics of 2-
Methylbenzamide Oxime
Based on the structure of 2-methylbenzamide oxime and general principles of spectroscopy,

the following characteristics can be anticipated:

¹H NMR: The spectrum would likely show a singlet for the methyl protons, a multiplet for the

aromatic protons, and signals for the amine and hydroxyl protons of the oxime group. The

chemical shifts of the aromatic protons would be influenced by the positions of the methyl

and benzamide oxime groups.

¹³C NMR: The spectrum would exhibit distinct signals for the methyl carbon, the aromatic

carbons (with quaternary carbons showing lower intensity), and the carbon of the C=NOH

group.

IR Spectroscopy: The spectrum would be expected to show characteristic absorption bands

for the O-H stretch of the oxime (around 3418 cm⁻¹), the C=N stretch (around 1643 cm⁻¹),

N-H stretching of the primary amide, C-H stretches of the aromatic ring and methyl group,

and C=C stretching of the aromatic ring.[2]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of 2-methylbenzamide oxime (150.18 g/mol ). Fragmentation patterns
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would likely involve the loss of small neutral molecules such as H₂O, NH₃, and cleavage of

the benzoyl group.

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound

like 2-methylbenzamide oxime are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid 2-methylbenzamide oxime

in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration

should be sufficient to obtain a good signal-to-noise ratio.

Instrument Setup:

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include

the number of scans, relaxation delay, and acquisition time.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the

spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Further 2D NMR experiments like COSY and HSQC can be performed to aid in structure

elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 2-methylbenzamide oxime with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder to subtract from the sample

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of 2-methylbenzamide oxime in a volatile

organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range

of µg/mL to ng/mL.

GC Method:

Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g.,

250 °C).

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure

separation of components. A typical program might be: hold at 50 °C for 2 minutes, then

ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

MS Method:

Ionization: Use Electron Ionization (EI) as the standard method.
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Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-400).

Detector: The detector will record the abundance of ions at each m/z value.

Visualizations
The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical

experimental workflow.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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